molecular formula C8H8N2O4 B12855391 3-Hydroxy-4-methyl-2-nitrobenzamide

3-Hydroxy-4-methyl-2-nitrobenzamide

Cat. No.: B12855391
M. Wt: 196.16 g/mol
InChI Key: GEZKBRUOJBHRJP-UHFFFAOYSA-N
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Description

3-Hydroxy-4-methyl-2-nitrobenzamide (C₈H₈N₂O₄) is a nitro-substituted benzamide derivative characterized by a hydroxyl (-OH) group at position 3, a methyl (-CH₃) group at position 4, and a nitro (-NO₂) group at position 2 on the aromatic ring. The compound’s structure combines electron-withdrawing (nitro) and electron-donating (hydroxy, methyl) substituents, creating a unique electronic profile that influences its physicochemical properties and reactivity.

Properties

Molecular Formula

C8H8N2O4

Molecular Weight

196.16 g/mol

IUPAC Name

3-hydroxy-4-methyl-2-nitrobenzamide

InChI

InChI=1S/C8H8N2O4/c1-4-2-3-5(8(9)12)6(7(4)11)10(13)14/h2-3,11H,1H3,(H2,9,12)

InChI Key

GEZKBRUOJBHRJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)N)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-methyl-2-nitrobenzamide typically involves the direct condensation of 3-Hydroxy-4-methyl-2-nitrobenzoic acid with an appropriate amine under specific reaction conditions. One common method involves the use of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high efficiency, eco-friendliness, and the ability to produce high yields of the desired product.

Industrial Production Methods: In industrial settings, the production of benzamide derivatives, including 3-Hydroxy-4-methyl-2-nitrobenzamide, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The choice of catalysts, solvents, and reaction conditions is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-4-methyl-2-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic medium are commonly used.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts, along with appropriate electrophiles.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of 3-Hydroxy-4-methyl-2-aminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the electrophile used.

Scientific Research Applications

3-Hydroxy-4-methyl-2-nitrobenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-methyl-2-nitrobenzamide involves its interaction with specific molecular targets and pathways within biological systems. The compound’s hydroxyl and nitro groups play crucial roles in its reactivity and interaction with biomolecules. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application and context .

Comparison with Similar Compounds

Key Findings:

The 2-nitro group exerts strong electron-withdrawing effects, which may stabilize the aromatic ring but reduce nucleophilicity at adjacent positions. This contrasts with 4-nitrobenzamide derivatives (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide), where the nitro group at position 4 influences regioselectivity in reactions .

Applications in Catalysis :

  • Compounds with N,O-bidentate directing groups, such as N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, demonstrate efficacy in metal-catalyzed C–H bond activation . The target compound’s 3-hydroxy and amide groups may similarly coordinate transition metals, though its nitro group could alter electronic compatibility.

Synthetic Methodologies :

  • Synthesis of nitrobenzamides typically involves acyl chloride-amine coupling (e.g., 4-nitrobenzoyl chloride with amines in dichloromethane/triethylamine) . The target compound could be synthesized via analogous routes using 3-hydroxy-4-methyl-2-nitrobenzoic acid derivatives.

Thermal and Spectral Properties :

  • Methyl groups (e.g., in 4-Methyl-2-nitroanisole ) increase lipophilicity, suggesting that the 4-methyl substituent in the target compound may enhance membrane permeability in biological systems.

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